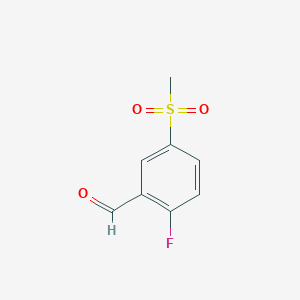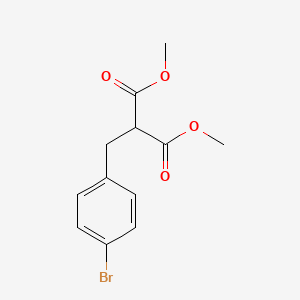
Dimethyl 2-(4-bromobenzyl)malonate
Vue d'ensemble
Description
Dimethyl 2-(4-bromobenzyl)malonate is a derivative of malonic acid . It has a molecular formula of C12H13BrO4 and a molecular weight of 301.14 .
Synthesis Analysis
The synthesis of Dimethyl 2-(4-bromobenzyl)malonate involves a mixture of dimethyl malonate and potassium carbonate in N,N-dimethylformamide (DMF). This mixture is stirred at 50°C for 30 minutes. Then, a solution of 1-bromo-4-(bromomethyl)benzene in DMF is added dropwise to the reaction mixture. The resulting solution is stirred at 50°C for 2 hours. After that, water is added and the mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield dimethyl 2-(4-bromobenzyl)malonate as a white solid .Molecular Structure Analysis
The molecular structure of Dimethyl 2-(4-bromobenzyl)malonate consists of a benzene ring attached to a malonate moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of Dimethyl 2-(4-bromobenzyl)malonate include a molecular weight of 301.14 and a purity of 95.00%. It is recommended to be stored at 0-8°C .Applications De Recherche Scientifique
Organic Synthesis Reactions :Dimethyl 2-(4-bromobenzyl)malonate is involved in various organic synthesis reactions. For instance, zinc enolates formed from specific bromophenyl compounds react with dimethyl 2-(4-bromobenzyl)malonate, yielding products that further react with different amines. These reactions are part of a broader study of enolate chemistry and its applications in organic synthesis (Shchepin et al., 2005).
Chemical Modification and Synthesis :The compound is also used in the chemical modification and synthesis of other organic compounds. For example, the reaction of polybromobenzyl bromides with enolates derived from certain dicarbonyl compounds, including dimethyl 2-(4-bromobenzyl)malonate, leads to the formation of specific malonates and propionates. This demonstrates its role in the broader field of bromoaromatic compound synthesis (Shishkin et al., 2001).
Photomechanical Studies :Dimethyl 2-(4-bromobenzyl)malonate-related compounds have been studied for their photomechanical properties. For instance, certain divinylanthracene derivatives, related to dimethyl 2-(4-bromobenzyl)malonate, undergo photoisomerization, which is a reaction to light that causes a change in molecular structure. This property is of interest in the study of molecular crystal nanowires and their response to light (Tong et al., 2018).
Electron-Donor-Acceptor (EDA) Complex Formation :The compound is relevant in the study of electron-donor-acceptor (EDA) complex formation. For instance, derivatives of dimethyl 2-(4-bromobenzyl)malonate have been synthesized to study their interaction as either electron donors or acceptors. This research is significant in understanding the molecular interactions and stability of EDA complexes in various chemical reactions (Ohno et al., 1981).
Safety and Hazards
The safety information for Dimethyl 2-(4-bromobenzyl)malonate includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P305+351+338, and P302+352, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to rinse cautiously with water for several minutes if in eyes, and to wash with plenty of soap and water if on skin .
Propriétés
IUPAC Name |
dimethyl 2-[(4-bromophenyl)methyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-16-11(14)10(12(15)17-2)7-8-3-5-9(13)6-4-8/h3-6,10H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQDBBQKILPQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-bromobenzyl)malonate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


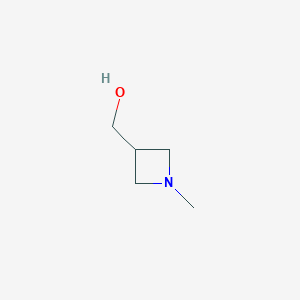
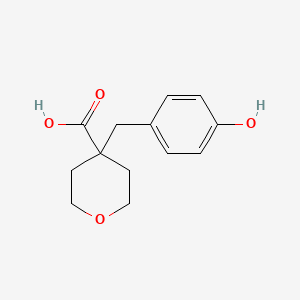
![2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane](/img/structure/B3040038.png)
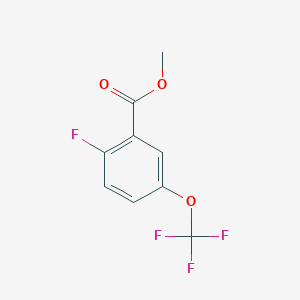
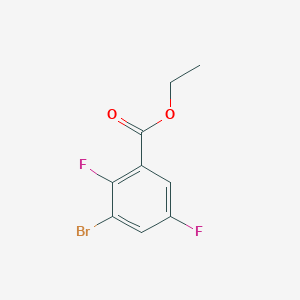


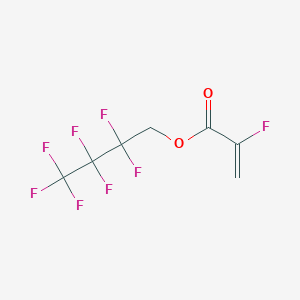
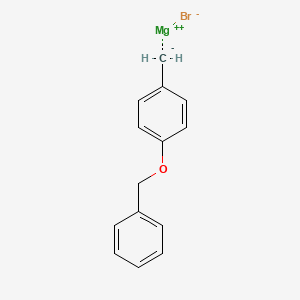
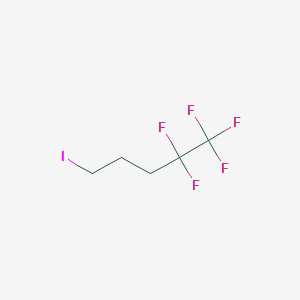
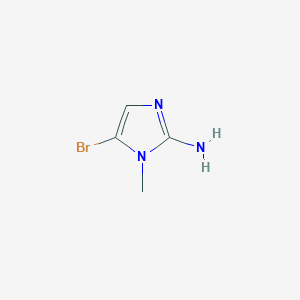
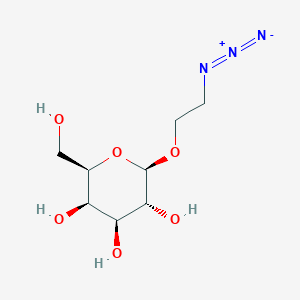
![(3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B3040055.png)
